molecular formula C10H17NO2 B13323271 Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13323271
M. Wt: 183.25 g/mol
InChI Key: GFRSFNSRMJFZIT-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic tertiary amine ester characterized by a rigid 3-azabicyclo[3.3.1]nonane scaffold. This framework is pharmacologically significant due to its conformational rigidity, which mimics natural alkaloids and enables selective interactions with biological targets, such as proteins and enzymes . The compound is synthesized via a one-pot tandem Mannich annulation, offering yields up to 83% directly from aromatic ketones, paraformaldehyde, and dimethylamine . Its applications span drug discovery (e.g., hypoglycemic agents and receptor antagonists) and molecular recognition studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds . This reaction typically occurs in methanol in the presence of triethylamine, leading to the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 3-azabicyclo[3.3.1]nonane derivatives are highly sensitive to substituent variations. Key analogs and their distinctions are summarized below:

Table 1: Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Weight Synthesis Method Pharmacological Activity Reference
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate Methyl ester at C1 197.28 Tandem Mannich reaction Receptor antagonism
Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate Ethyl ester at C1, 9-oxo, 3-ethyl 255.34 Reflux with methyl iodide in THF Steric compression studies
Methyl 3-ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate Methyl ester at C1, 7-methyl, 3-ethyl, 9-oxo 269.37 Trichloromethylsilane-mediated reaction Hydrazine derivatization
3-Azabicyclo[3.3.1]nonane hydrochloride Hydrochloride salt, no ester 161.67 Catalytic hydrogenation Ganglionic blocking activity
3,7-Diazabicyclo[3.3.1]nonane derivatives Additional N at C7 Varies Aminomethylation Curare-like activity

Key Observations:

Substituent Position and Reactivity :

  • The 9-oxo group (e.g., in Ethyl 3-ethyl-9-oxo derivatives) enhances electrophilicity, enabling hydrazine derivatization .
  • Methyl or ethyl esters at C1 influence lipophilicity, affecting bioavailability. For example, the methyl ester in the parent compound offers moderate polarity (PSA = 38.3 Ų) compared to bulkier ethyl analogs .

Pharmacological Activity: 3-Azabicyclo[3.3.1]nonane hydrochloride exhibits ganglionic blocking activity due to its free amine group . Diazabicyclo analogs (e.g., 3,7-diazabicyclo derivatives) show curare-like neuromuscular blocking effects, attributed to dual nitrogen centers .

Synthetic Accessibility: The tandem Mannich method for the parent compound is efficient (83% yield) , whereas diazabicyclo derivatives require multi-step aminomethylation .

Spectroscopic and Conformational Studies

  • Steric Compression in NMR : Ethyl 3-ethyl-9-oxo derivatives exhibit distinct upfield shifts in ¹H NMR due to steric compression between axial protons and the 9-oxo group .
  • X-ray Crystallography : Diazabicyclo derivatives with thienyl or chlorophenyl substituents demonstrate chair-boat conformations, stabilizing interactions in crystal lattices .

Biological Activity

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest due to its biological activity, particularly concerning its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom within a saturated ring system, which is crucial for its pharmacological activity. The compound's structure allows it to interact effectively with various biological targets, particularly receptors involved in neurotransmission.

Interaction with Nicotinic Acetylcholine Receptors

The primary area of research surrounding this compound is its role as an antagonist of nAChRs, especially the α7 subtype. Studies have shown that compounds structurally related to this bicyclic system exhibit potent antagonist activity against α7 nAChRs, which are implicated in several neurological disorders.

  • Antagonist Potency : The compound has demonstrated significant antagonist effects on human α7 nAChRs, with some analogues achieving IC50 values in the low nanomolar range (e.g., IC50 = 2 nM for methyllycaconitine) . This high potency suggests that this compound could be a valuable lead compound for further development.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the side chains of the bicyclic structure can enhance or diminish biological activity. For instance, variations in the ester side-chain significantly affect the antagonist potency at α7 nAChRs .

Case Studies

Several case studies have highlighted the biological relevance of related compounds:

  • A study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes showed that certain derivatives exhibited high affinity for human muscarinic receptors (Ki values significantly lower than traditional agonists like carbachol) . Such findings suggest that similar modifications could enhance the activity of this compound.
  • Another study focused on methyllycaconitine analogues , revealing that specific structural features are critical for their antagonist effects on nAChRs . The findings support the hypothesis that this compound may share similar mechanisms of action.

Pharmacological Implications

The antagonistic properties of this compound suggest potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial.

Table: Summary of Biological Activity Findings

CompoundTarget ReceptorIC50 (nM)Reference
Methyllycaconitineα7 nAChR2
C(8) substituted 1-azabicyclo[3.3.1]noneneM1-M5 muscarinic receptors<10
Various analoguesα7 nAChRVaries (up to <100)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate and its derivatives?

The synthesis of this bicyclic compound and its derivatives typically involves multi-step routes:

  • Tandem Mannich Reaction : A one-pot method using aromatic ketones, paraformaldehyde, and dimethylamine achieves yields up to 83% .
  • Esterification : Reacting 9-azabicyclo[3.3.1]nonane with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Hydroformylation-Aldol Condensation : Sequential reactions with cyclic ketones and unsaturated side chains, as demonstrated in scaled-up protocols .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

Key techniques include:

  • X-ray Crystallography : Resolves twin-chair conformations and hydrogen-bonding networks in derivatives (e.g., hydrazinecarboxylate analogs) .
  • Mass Spectrometry (MS) : Determines molecular weights and fragmentation patterns (e.g., molecular ion peaks at m/z 315.4 for related esters) .
  • NMR Spectroscopy : Assigns stereochemistry and monitors reaction progress (e.g., 1^1H/13^{13}C NMR for substituent analysis) .

Q. What are the primary biological activities associated with its derivatives?

Derivatives exhibit diverse bioactivities:

Compound Activity Mechanism Reference
Methyl 9-azabicyclo variantNeurotransmitter modulationSerotonin receptor interaction
Hydrazinecarboxylate analogAntimicrobialBacterial membrane disruption
Hydrochloride derivativesAnalgesic potentialNociceptive response reduction in models

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?

  • Continuous Flow Reactors : Improve efficiency and reduce side reactions in industrial settings .
  • Advanced Purification : High-performance liquid chromatography (HPLC) ensures >98% purity for pharmacological studies .
  • Catalyst Screening : Asymmetric catalysts (e.g., chiral amines) enhance enantiomeric excess in stereospecific syntheses .

Q. What strategies resolve stereochemical inconsistencies in bicyclic intermediates?

  • Chiral Resolution : Use of optically active resolving agents (e.g., tartaric acid) to separate enantiomers .
  • X-ray Analysis : Confirms twin-chair conformations and axial/equatorial substituent orientations .
  • Computational Modeling : Density functional theory (DFT) predicts steric and electronic effects on reaction pathways .

Q. How do structural modifications (e.g., 5-methyl substitution) influence reactivity and bioactivity?

  • Steric Effects : Methyl groups at the 5-position hinder nucleophilic attacks, altering reaction kinetics .
  • Bioactivity Modulation : Substituted derivatives show enhanced antimicrobial potency (e.g., MIC values reduced by 40% vs. parent compound) .
  • Enzyme Binding : Substituents at the 3-position improve fit into hydrophobic enzyme pockets, as seen in kinase inhibition assays .

Q. What analytical approaches address conflicting data in reaction pathway elucidation?

  • Cross-Validation : Combine HPLC, NMR, and MS to confirm intermediate structures .
  • Isotopic Labeling : Track 13^{13}C-labeled reactants to distinguish parallel reaction pathways .
  • Kinetic Studies : Monitor substituent effects on reaction rates (e.g., Hammett plots for electronic effects) .

Q. Methodological Notes

  • Stereochemical Control : Prioritize anhydrous conditions and low temperatures to minimize racemization .
  • Data Interpretation : Use crystallographic data (CCDC references) to resolve ambiguous NOE signals in NMR .
  • Ethical Compliance : Adhere to in-vitro research guidelines; derivatives are not FDA-approved for in vivo use .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3

InChI Key

GFRSFNSRMJFZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)CNC2

Origin of Product

United States

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